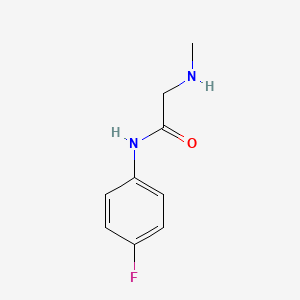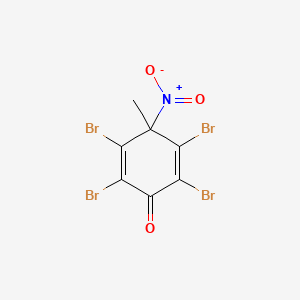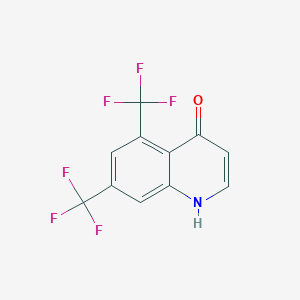
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-hydroxyquinolines, including derivatives such as 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, can be achieved through various synthetic routes. One method involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by the reduction of the nitro group to yield functionalized 4-hydroxyquinolines . Another approach for synthesizing trifluoromethyl-containing quinolines is the cyclization reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium, which also allows for the simultaneous synthesis of 2-alkyl(aryl/heteroaryl)-4-trifluoromethyl-7-aminoquinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a related compound, has been determined, revealing intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions, which could be indicative of the structural features of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline . The tautomeric equilibrium of hydroxyquinolines can also be studied by NMR spectroscopy and computational methods to understand their molecular behavior .
Chemical Reactions Analysis
The chemical reactivity of hydroxyquinoline derivatives can be explored through various reactions. For example, the hydroxyquinoline framework can undergo polymer reactions such as hydroxyethylation, carboxymethylation, and methylation, which can significantly alter the properties of the resulting polymers . Additionally, cyclization reactions can be employed to synthesize complex structures like indenoisoquinolines, which may share reaction pathways with the synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyquinoline derivatives are influenced by their functional groups and molecular structure. For instance, the presence of trifluoromethyl groups can affect the solubility and reactivity of these compounds. Some polymer samples of hydroxyquinoline derivatives are insoluble in most solvents except for formic acid, while others are highly soluble in pyridine and DMF . The crystallographic analysis provides insights into the solid-state properties, such as intermolecular interactions, which can influence the melting point, solubility, and stability of the compounds .
Applications De Recherche Scientifique
Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
- Summary of the Application : This compound is used in the synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity .
- Methods of Application or Experimental Procedures : The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
- Results or Outcomes : The study demonstrated that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, binding affinity to receptors .
Application 2: Modulation of Tumor Cell Plasticity
- Summary of the Application : This compound is used in cancer therapeutics to modulate tumor cell plasticity and drug resistance . It has been shown to increase drug efflux transporters such as MDR1 and ABCG2 and the cancer stem cell (CSC) population .
- Methods of Application or Experimental Procedures : The study involved treatment with ERβ1 antagonist 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) .
- Results or Outcomes : The study demonstrated that treatment with PHTPP led to an increase in drug efflux transporters such as MDR1 and ABCG2 and the CSC population .
Application 3: Synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline
- Summary of the Application : This compound is used in the synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline . This compound has potential applications in various fields due to its unique chemical structure .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The successful synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline has been reported .
Application 4: Study of ERβ Function
- Summary of the Application : This compound is used in scientific research to study the function of the estrogen receptor beta (ERβ) . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ .
- Methods of Application or Experimental Procedures : The study involved treatment with ERβ1 antagonist 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) .
- Results or Outcomes : The study demonstrated that PHTPP possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Application 5: Synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline
- Summary of the Application : This compound is used in the synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline . This compound has potential applications in various fields due to its unique chemical structure .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The successful synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline has been reported .
Application 6: Study of ERβ Function
- Summary of the Application : This compound is used in scientific research to study the function of the estrogen receptor beta (ERβ) . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ .
- Methods of Application or Experimental Procedures : The study involved treatment with ERβ1 antagonist 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) .
- Results or Outcomes : The study demonstrated that PHTPP possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Propriétés
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHDGVEVRDEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371170 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
CAS RN |
237076-72-1 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237076-72-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
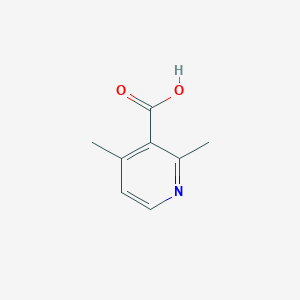
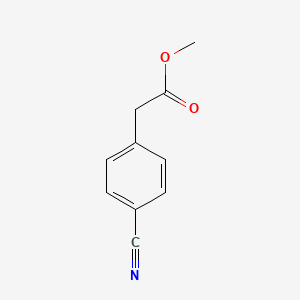
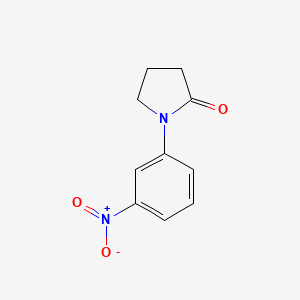

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

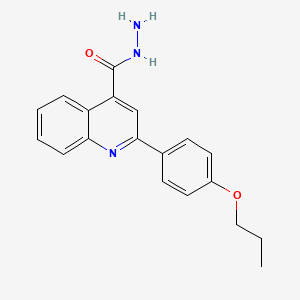

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
